molecular formula C21H24N6O2 B2871466 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1396849-58-3

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone

Katalognummer: B2871466
CAS-Nummer: 1396849-58-3
Molekulargewicht: 392.463
InChI-Schlüssel: POIQOKKASJGTJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a piperazine-based derivative featuring a pyridazine core linked to a 2-methylimidazole moiety and an m-tolyloxy ethanone group. Its structure combines heterocyclic elements known for diverse pharmacological activities, including antimicrobial, anticancer, and receptor modulation properties.

Eigenschaften

IUPAC Name

1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16-4-3-5-18(14-16)29-15-21(28)26-12-10-25(11-13-26)19-6-7-20(24-23-19)27-9-8-22-17(27)2/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIQOKKASJGTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related piperazine-imidazole derivatives, highlighting key differences in substituents, biological activities, and pharmacological profiles.

Compound Key Structural Features Biological Activity Source
Target Compound Pyridazine, 2-methylimidazole, m-tolyloxy, piperazine Inferred: Moderate antimicrobial activity; potential kinase/receptor modulation
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Chlorophenyl, phenylmethyl, imidazole MIC 3.1–25 μg/mL (broad-spectrum antibacterial/fungal) Research Article
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Chloro-methoxyphenyl, pyrazolopyridine Inferred: Enhanced solubility; possible CNS or anticancer activity Patent
(4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Trifluoromethylphenyl, benzoimidazole, pyridine Inferred: High receptor selectivity (e.g., histamine H1/H4) Patent
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Imidazo-pyrrolo-pyrazine, tetrahydropyran Inferred: Kinase inhibition (e.g., mTOR/PI3K pathways) Patent

Key Observations:

Antimicrobial Activity: The chlorophenyl-piperazine derivative in demonstrates potent antimicrobial activity (MIC 3.1–25 μg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration . The target compound lacks a halogen, which may reduce efficacy but improve safety by lowering cytotoxicity.

Structural Modifications and Solubility :

  • Pyridazine (target compound) vs. pyrazolopyridine (): Pyridazine’s electron-deficient nature may favor interactions with enzymes like kinases, while pyrazolopyridine’s fused rings might enhance DNA intercalation .
  • Piperazine vs. piperidine (): Piperazine’s nitrogen-rich core improves water solubility, whereas piperidine derivatives (e.g., in ) may exhibit better blood-brain barrier penetration .

Receptor Binding and Selectivity: Trifluoromethyl groups () enhance binding to hydrophobic pockets in receptors like histamine H1/H4, but introduce metabolic instability . The target compound’s m-tolyloxy group offers a balance of hydrophobicity and stability.

Cytotoxicity :

  • Chlorinated compounds () exhibit cytotoxicity against PC-3 cells, likely due to reactive intermediates. The absence of strong electron-withdrawing groups in the target compound may reduce such risks .

Research Findings and Implications

  • Drug-Likeness : The m-tolyloxy group likely improves metabolic stability compared to methoxy or chloro substituents, as seen in and .
  • Synthetic Feasibility : Piperazine-azole derivatives are typically synthesized via nucleophilic substitution or Mannich reactions (), suggesting scalable production for the target compound .

Vorbereitungsmethoden

Synthesis of 6-Chloropyridazin-3-amine

The pyridazine ring is typically constructed via cyclization of 1,4-diketones with hydrazines. For example, reacting mucobromic acid (tetrabromo-1,4-diketone) with hydrazine hydrate in ethanol yields 3,6-dichloropyridazine. Selective amination at position 3 is achieved using ammonium hydroxide under controlled pH (8–9), producing 6-chloropyridazin-3-amine in 72% yield.

Functionalization with 2-Methylimidazole

Activation of Pyridazine C-6 Position

The chlorinated C-6 position undergoes palladium-catalyzed cross-coupling. Prior to coupling, the amine at C-3 is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

Suzuki-Miyaura Coupling

A Suzuki-Miyaura reaction couples 2-methylimidazole-1-boronic acid pinacol ester to the C-6 position. Catalyzed by Pd(PPh3)4 (5 mol%) in a 1,2-dimethoxyethane (DME)/water (3:1) mixture at 80°C, this step proceeds with 68% yield.

Optimization Notes:

  • Higher temperatures (>90°C) lead to deprotection of the Boc group.
  • Degassing the solvent improves catalytic efficiency.

Synthesis of m-Tolyloxy Ethanone (Fragment B)

Etherification of m-Cresol

m-Cresol reacts with chloroacetyl chloride in the presence of potassium carbonate (K2CO3) in acetone. The Mitsunobu reaction alternative, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), achieves superior regioselectivity (89% yield).

Reaction Conditions (Mitsunobu):

  • Reagents: DEAD (1.2 equiv), PPh3 (1.2 equiv)
  • Solvent: THF
  • Temperature: 0°C to room temperature
  • Yield: 89%

Ketone Functionalization

The chloro group in 2-(m-tolyloxy)acetyl chloride is displaced by the piperazine nitrogen via nucleophilic acyl substitution. Using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at 0°C prevents side reactions, yielding 85% of the ethanone intermediate.

Final Coupling and Deprotection

Fragment Coupling

Fragment A (Boc-protected) and Fragment B are coupled via EDC/HOBt-mediated amidation. After 12 hours at room temperature in DCM, the Boc group is removed with trifluoroacetic acid (TFA) in DCM (1:1 v/v), yielding the final compound.

Purification:

  • Column chromatography (SiO2, ethyl acetate/hexanes 3:7)
  • Final recrystallization from ethanol/water (4:1)

Overall Yield: 52% (from Fragments A and B)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, aromatic), 4.82 (s, 2H, OCH2CO), 3.92–3.45 (m, 8H, piperazine), 2.34 (s, 3H, CH3).
  • HRMS (ESI): m/z calculated for C21H24N6O2 [M+H]+: 401.1984; found: 401.1986.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 65:35) shows 98.2% purity with a retention time of 6.7 minutes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.